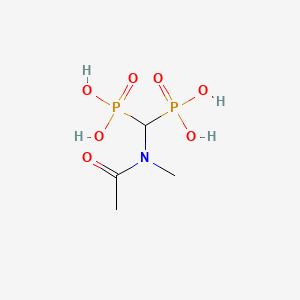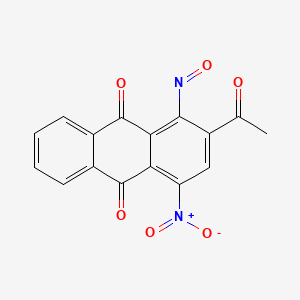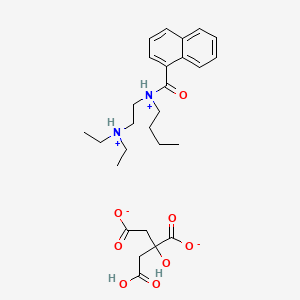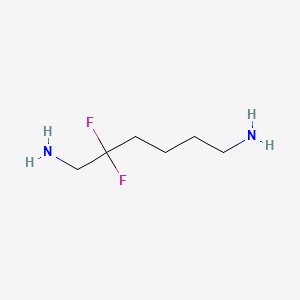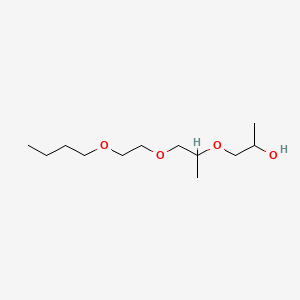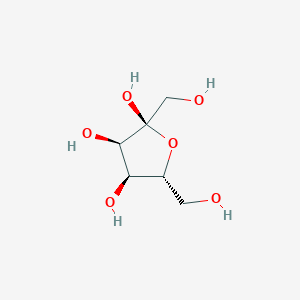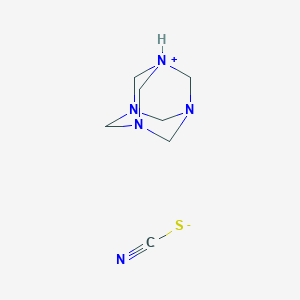
2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-メチル-1-(3,3,5-トリメチルシクロヘキシル)プロパン-1-オンは、分子式がC13H24Oの有機化合物です。これは、メチル基で置換されたシクロヘキサン環に結合したカルボニル基(C=O)の存在を特徴とするケトンです。この化合物は、その独特の構造と特性により、さまざまな科学分野で注目されています。
製造方法
合成経路と反応条件
2-メチル-1-(3,3,5-トリメチルシクロヘキシル)プロパン-1-オンの合成は、通常、シクロヘキサノン誘導体のアルキル化を伴います。一般的な方法の1つは、塩基性条件下で3,3,5-トリメチルシクロヘキサノンを適切なアルキル化剤と反応させることです。この反応は通常、水素化ナトリウム(NaH)またはtert-ブトキシドカリウム(KOtBu)などの強塩基の存在下で行われ、シクロヘキサノンを脱プロトン化し、続いてアルキルハロゲン化物を加えて目的の生成物を生成します。
工業生産方法
工業規模では、2-メチル-1-(3,3,5-トリメチルシクロヘキシル)プロパン-1-オンの製造には、収率と効率を高めるための触媒プロセスが関与する可能性があります。パラジウムまたはニッケル錯体などの触媒は、アルキル化反応を促進するために使用できます。さらに、反応条件を最適化し、スケーラビリティを向上させるために、連続フローリアクターを使用できます。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one typically involves the alkylation of a cyclohexanone derivative. One common method includes the reaction of 3,3,5-trimethylcyclohexanone with an appropriate alkylating agent under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) to deprotonate the cyclohexanone, followed by the addition of an alkyl halide to form the desired product.
Industrial Production Methods
On an industrial scale, the production of this compound may involve catalytic processes to enhance yield and efficiency. Catalysts such as palladium or nickel complexes can be employed to facilitate the alkylation reaction. Additionally, continuous flow reactors may be used to optimize reaction conditions and improve scalability.
化学反応の分析
反応の種類
2-メチル-1-(3,3,5-トリメチルシクロヘキシル)プロパン-1-オンは、次のようなさまざまな化学反応を起こします。
酸化: この化合物は、過マンガン酸カリウム(KMnO4)または三酸化クロム(CrO3)などの酸化剤を使用して、カルボン酸または他の酸化された誘導体に酸化できます。
還元: カルボニル基の還元によりアルコールが生成されます。一般的な還元剤には、水素化ホウ素ナトリウム(NaBH4)と水素化リチウムアルミニウム(LiAlH4)があります。
置換: この化合物は求核置換反応を起こし、カルボニル炭素はアミンやアルコールなどの求核剤によって攻撃され、それぞれイミンまたはアセタールが生成されます。
一般的な試薬と条件
酸化: KMnO4、CrO3、H2O2
還元: NaBH4、LiAlH4
置換: アミン、アルコール、酸
生成される主要な生成物
酸化: カルボン酸、エステル
還元: アルコール
置換: イミン、アセタール
科学的研究の応用
2-メチル-1-(3,3,5-トリメチルシクロヘキシル)プロパン-1-オンは、科学研究において幅広い用途があります。
化学: これは、特に複雑な分子や医薬品の調製における有機合成のビルディングブロックとして使用されます。
生物学: この化合物は、抗菌作用や抗炎症作用など、潜在的な生物活性について研究されています。
医学: さまざまな医学的状態における治療薬としての可能性を探る研究が進行中です。
産業: その独特の臭気プロファイルにより、香料、香料、その他の特殊化学品の製造に使用されます。
作用機序
2-メチル-1-(3,3,5-トリメチルシクロヘキシル)プロパン-1-オンの作用機序には、特定の分子標的と経路との相互作用が含まれます。化合物のカルボニル基は、生物学的分子と水素結合を形成し、それらの構造と機能に影響を与えることができます。さらに、この化合物は、酵素や受容体と相互作用し、それらの活性を調節し、さまざまな生物学的効果をもたらす可能性があります。
類似の化合物との比較
類似の化合物
3,3,5-トリメチルシクロヘキサノン: 2-メチル-1-(3,3,5-トリメチルシクロヘキシル)プロパン-1-オンの合成における前駆体。
2-メチルシクロヘキサノン: 異なる置換パターンを持つ構造的に類似したケトン。
シクロヘキサノン: より単純な構造を持つ親化合物。
独自性
2-メチル-1-(3,3,5-トリメチルシクロヘキシル)プロパン-1-オンは、シクロヘキサン環における特定の置換パターンにより、独特の化学的および物理的特性を有するため、ユニークです。この独自性は、特に複雑な有機分子や特殊化学品の合成において、さまざまな用途で価値があります。
類似化合物との比較
Similar Compounds
3,3,5-Trimethylcyclohexanone: A precursor in the synthesis of 2-Methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one.
2-Methylcyclohexanone: A structurally similar ketone with different substitution patterns.
Cyclohexanone: The parent compound with a simpler structure.
Uniqueness
This compound is unique due to its specific substitution pattern on the cyclohexane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and specialty chemicals.
特性
CAS番号 |
84604-49-9 |
|---|---|
分子式 |
C13H24O |
分子量 |
196.33 g/mol |
IUPAC名 |
2-methyl-1-(3,3,5-trimethylcyclohexyl)propan-1-one |
InChI |
InChI=1S/C13H24O/c1-9(2)12(14)11-6-10(3)7-13(4,5)8-11/h9-11H,6-8H2,1-5H3 |
InChIキー |
GEHCZEBBRIVDOD-UHFFFAOYSA-N |
正規SMILES |
CC1CC(CC(C1)(C)C)C(=O)C(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



